6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound belonging to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and substitution reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
What sets 6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H24ClN5OS |
---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H24ClN5OS/c1-4-5-18-25-26-22-28(18)27-19(15-6-8-16(23)9-7-15)20(30-22)21(29)24-17-11-13(2)10-14(3)12-17/h6-12,19-20,27H,4-5H2,1-3H3,(H,24,29) |
InChI Key |
OMANPMKCCGHYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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